molecular formula C23H24N2O4S B2914744 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(tert-butyl)benzoate CAS No. 877635-42-2

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(tert-butyl)benzoate

Cat. No. B2914744
CAS RN: 877635-42-2
M. Wt: 424.52
InChI Key: ANCNMYWRLKFLRY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a pyran ring, a thioether group, and a benzoate ester group . The pyrimidine ring is a six-membered ring with two nitrogen atoms, which is a common structure in many biological molecules . The pyran ring is a six-membered ring with one oxygen atom, which is found in many natural products . The thioether group contains a sulfur atom, and the benzoate ester group is derived from benzoic acid and an alcohol .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The exact structure would depend on the positions of these groups on the rings .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the functional groups. For example, the pyrimidine ring might undergo reactions at the nitrogen atoms, and the benzoate ester group could be hydrolyzed to produce benzoic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar functional groups might make it more soluble in polar solvents .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Researchers have developed methods for synthesizing pyrimidine-linked pyrazole heterocyclics, which demonstrate potential for insecticidal and antimicrobial applications. The process involves microwave irradiative cyclocondensation, indicating the compound's utility in creating biologically active molecules (Deohate & Palaspagar, 2020).

Herbicide Development

Another significant application is in the development of novel herbicides. For example, the synthesis and structure-activity studies of analogues against Barnyard grass reveal the potential of such compounds in agricultural sciences. These studies help identify effective compounds for weed control, contributing to the commercial development of new herbicides (Tamaru et al., 1997).

Antimicrobial Activities

The synthesis and evaluation of novel pyrazolopyrimidines derivatives for their anticancer and anti-5-lipoxygenase agents show the compound's potential in medicinal chemistry. These derivatives have been tested for cytotoxic activities against cancer cell lines and for inhibition of 5-lipoxygenase, indicating their therapeutic potentials (Rahmouni et al., 2016).

Future Directions

Future research on this compound could involve studying its synthesis, its reactivity, and its potential biological activity. It could also involve investigating its physical and chemical properties .

properties

IUPAC Name

[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-tert-butylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-14-10-15(2)25-22(24-14)30-13-18-11-19(26)20(12-28-18)29-21(27)16-6-8-17(9-7-16)23(3,4)5/h6-12H,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANCNMYWRLKFLRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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